N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]indolizine-2-carboxamide
Description
N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]indolizine-2-carboxamide is a complex organic compound that belongs to the class of indolizine derivatives Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring
Properties
IUPAC Name |
N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]indolizine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-20-9-5-11-24(20)14-17-7-2-1-6-16(17)13-22-21(26)18-12-19-8-3-4-10-23(19)15-18/h1-4,6-8,10,12,15H,5,9,11,13-14H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBLZJQCDLGLRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=CC=C2CNC(=O)C3=CN4C=CC=CC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]indolizine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the indolizine core through a cyclization reaction involving pyridine and pyrrole derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]indolizine-2-carboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]indolizine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]indolizine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)acetamide
- Pyrrolidine-2-one derivatives
- Indole derivatives
Uniqueness
N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]indolizine-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
